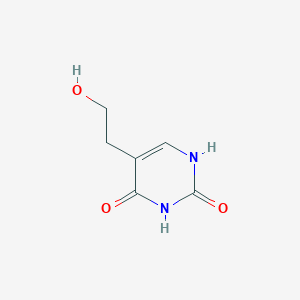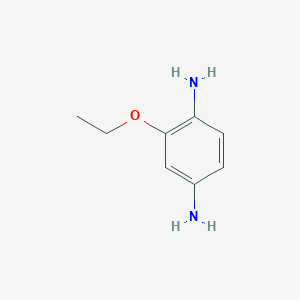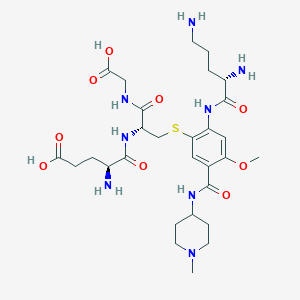
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione, commonly known as OMe-SSR, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a glutathione conjugate of a novel anti-cancer agent, which has been found to have potent cytotoxic activity against a variety of cancer cell lines.
作用機序
The mechanism of action of OMe-SSR is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. OMe-SSR has been found to induce the activation of caspases, which are enzymes that play a key role in the apoptotic process. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival, including Akt, mTOR, and NF-κB.
Biochemical and Physiological Effects:
OMe-SSR has been found to have several biochemical and physiological effects in cancer cells. One of the key effects of OMe-SSR is the induction of oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This, in turn, leads to the activation of several signaling pathways that are involved in the induction of apoptosis. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK2.
実験室実験の利点と制限
The advantages of using OMe-SSR in lab experiments include its potent cytotoxic activity against a variety of cancer cell lines, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival. However, one of the limitations of using OMe-SSR in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.
将来の方向性
There are several future directions for research on OMe-SSR. One of the key areas of research is the identification of the molecular targets of OMe-SSR in cancer cells. This will help to elucidate the mechanism of action of OMe-SSR and may lead to the development of more effective cancer therapies. In addition, future research on OMe-SSR may focus on the development of more potent and selective analogs of OMe-SSR, which may have improved therapeutic efficacy and reduced toxicity to normal cells.
合成法
The synthesis of OMe-SSR involves the conjugation of a glutathione molecule with a novel anti-cancer agent. The anti-cancer agent is synthesized separately and then coupled with glutathione using standard chemical methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
OMe-SSR has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that OMe-SSR exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, OMe-SSR has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
特性
CAS番号 |
129596-89-0 |
|---|---|
製品名 |
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
分子式 |
C29H46N8O9S |
分子量 |
682.8 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-[[(2S)-2,5-diaminopentanoyl]amino]-4-methoxy-5-[(1-methylpiperidin-4-yl)carbamoyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H46N8O9S/c1-37-10-7-16(8-11-37)34-26(42)17-12-23(20(13-22(17)46-2)35-27(43)18(31)4-3-9-30)47-15-21(29(45)33-14-25(40)41)36-28(44)19(32)5-6-24(38)39/h12-13,16,18-19,21H,3-11,14-15,30-32H2,1-2H3,(H,33,45)(H,34,42)(H,35,43)(H,36,44)(H,38,39)(H,40,41)/t18-,19-,21-/m0/s1 |
InChIキー |
MWWPXANGCUTKTQ-ZJOUEHCJSA-N |
異性体SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)[C@H](CCCN)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
その他のCAS番号 |
129596-89-0 |
同義語 |
(14C)BMCP BMCP S-(2-ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)



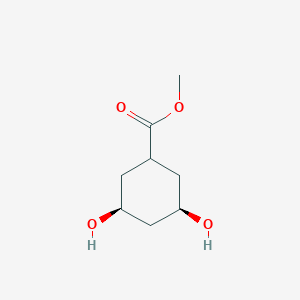
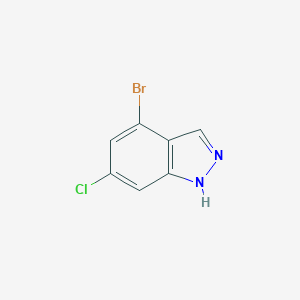
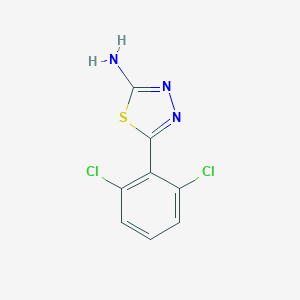

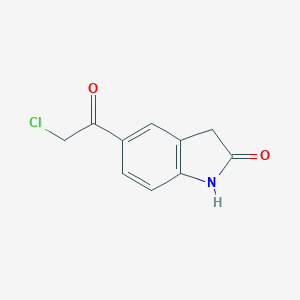
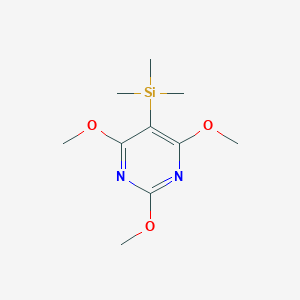
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
